1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
1-(cyclopentylmethyl)-7-(cyclopropylmethoxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-4-13(3-1)10-20-17-15(9-19-20)7-18-8-16(17)12-21-11-14-5-6-14/h9,13-14,16,18H,1-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJRDZNCGFOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C3=C(CNCC3COCC4CC4)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrazolo[4,3-c]pyridine core is typically synthesized via cyclocondensation reactions. A common method involves reacting 3-aminopyrazole derivatives with α,β-unsaturated aldehydes or ketones in acidic media. For example:
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Step 1 : Condensation of 3-amino-5-methylpyrazole with cyclopentanone in acetic acid yields a dihydropyridine intermediate.
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Step 2 : Oxidation with DDQ (dichlorodicyanoquinone) or air affords the aromatic pyrazolo[4,3-c]pyridine.
Key Conditions :
Functionalization at Position 1: N-Alkylation
Introduction of Cyclopentylmethyl Group
The cyclopentylmethyl moiety is introduced via N-alkylation using cyclopentylmethyl bromide or chloride under basic conditions.
Procedure :
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Dissolve pyrazolo[4,3-c]pyridine (1 equiv) in DMF.
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Add NaH (1.2 equiv) and stir at 0°C for 30 min.
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Add cyclopentylmethyl bromide (1.5 equiv) and stir at 25°C for 12 h.
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Quench with H₂O, extract with EtOAc, and purify via column chromatography.
Data :
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Characterization: NMR (CDCl₃) δ 4.21 (d, J = 7.1 Hz, 2H, CH₂), 3.02–2.95 (m, 1H, cyclopentyl), 1.85–1.45 (m, 8H, cyclopentyl).
Functionalization at Position 7: Etherification
Hydroxymethylation and Williamson Ether Synthesis
The (cyclopropylmethoxy)methyl group is introduced via a two-step process:
Step 1: Hydroxymethylation
Step 2: Etherification with Cyclopropylmethyl Bromide
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Dissolve 7-hydroxymethyl intermediate (1 equiv) in THF.
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Add NaH (1.5 equiv) and cyclopropylmethyl bromide (1.2 equiv).
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Stir at 60°C for 6 h.
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Purify via silica gel chromatography.
Data :
Alternative Route: One-Pot Multi-Component Reaction
A streamlined approach combines core formation and functionalization in a single pot:
Procedure :
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React 3-amino-5-methylpyrazole (1 equiv), cyclopentene oxide (1.2 equiv), and cyclopropylmethyl propargyl ether (1.5 equiv) in presence of CuI (10 mol%) and K₂CO₃.
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Heat at 100°C in DMF for 24 h.
Data :
-
Advantages: Reduced purification steps; moderate yield due to competing side reactions.
Optimization Challenges and Solutions
Steric Hindrance
Bulky substituents (cyclopentyl, cyclopropyl) hinder reaction rates. Solutions include:
Regioselectivity
To ensure correct substitution patterns:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Functionalization | 70–78 | >95 | High reproducibility |
| One-Pot Synthesis | 50–58 | 85–90 | Fewer steps |
| Patent CN113264931B | 65–72 | >98 | Scalability for industrial production |
Chemical Reactions Analysis
1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound in the design of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The THPP scaffold’s bioactivity is heavily influenced by substituents. Below is a comparative analysis with key analogs:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Activity :
- Position 1 : Bulky groups (cyclopentylmethyl, cyclopropylmethyl) enhance target binding through hydrophobic interactions. For example, LK01512(13e) showed potent antimicrobial activity due to cyclopropylmethyl .
- Position 7 : The cyclopropylmethoxy group in the target compound may improve metabolic stability compared to smaller alkoxy groups (e.g., methoxyethyl in 13g) .
- Position 5 : Nitrofuran moieties (e.g., in LK01512(13e) and 13g) confer antimicrobial activity by generating reactive intermediates that damage microbial DNA .
Therapeutic Flexibility :
- The THPP scaffold’s adaptability is evident in its diverse applications: antimicrobial (nitrofuran derivatives), antitubercular (3-phenyl derivatives), and anticoagulant (apixaban) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s cyclopentylmethyl and cyclopropylmethoxy groups likely reduce aqueous solubility but improve membrane permeability and target binding .
- Apixaban derivatives exhibit balanced logP (~2.5–3.0) for optimal oral absorption .
Structure-Activity Relationships (SAR)
- Hydrophobic Substituents : Cyclopentyl/cyclopropyl groups enhance potency against lipophilic targets (e.g., bacterial membranes or hydrophobic enzyme pockets) but may limit solubility .
- Polar Groups : Methoxyethyl (13g) improves solubility without compromising activity, suggesting a trade-off between hydrophobicity and bioavailability .
- Electron-Withdrawing Groups : Nitrofuran (LK01512(13e)) introduces redox-active properties critical for antimicrobial activity .
Biological Activity
1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS Number: 1422142-59-3) is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound has garnered attention due to its potential biological activities, particularly in treating various diseases affecting the nervous and immune systems.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 289.4 g/mol. The structure features a tetrahydro-pyrazole ring fused with a pyridine moiety, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| CAS Number | 1422142-59-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 289.4 g/mol |
Biological Activity Overview
Research into the biological activity of pyrazolo[4,3-c]pyridines indicates a range of pharmacological effects:
- Analgesic and Sedative Effects : Compounds in this class have shown promise as analgesics and sedatives, potentially providing relief in pain management.
- Antimicrobial Activity : Studies suggest that derivatives may exhibit antimicrobial properties against various pathogens.
- Antitumor Properties : Some pyrazolo derivatives have been evaluated for their ability to inhibit tumor cell proliferation.
- Neuroprotective Effects : The compound’s ability to protect neuronal cells from damage has been investigated, suggesting potential applications in neurodegenerative diseases.
Specific Research Findings
Recent studies have highlighted specific biological activities associated with the compound:
- Inhibition of Enzymes : The compound has been tested for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes play critical roles in neurotransmitter metabolism and could be targeted for treating disorders like Alzheimer's disease.
- Antidiabetic Activity : Research indicates that certain derivatives can enhance insulin sensitivity in adipocytes, showcasing potential for managing diabetes.
Case Study: Enzyme Inhibition
In a comparative study of various pyrazolo[4,3-c]pyridine derivatives:
- MAO A Inhibition : Compounds demonstrated IC values ranging from 0.5 to 10 µM, indicating varying degrees of potency.
- Cholinesterase Inhibition : Some derivatives showed significant inhibition with IC values less than 5 µM.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents at the 7-position significantly affect enzyme inhibition potency.
- The presence of electronegative groups enhances binding affinity to target enzymes.
Q & A
Q. What are the optimal synthetic routes for 1-(Cyclopentylmethyl)-7-((cyclopropylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, leveraging cyclization and functional group modifications. For example:
- Step 1 : Prepare the pyrazolo[4,3-c]pyridine core via cyclocondensation of hydrazines with ketones or aldehydes under acidic conditions (e.g., HCl/THF) .
- Step 2 : Introduce the cyclopentylmethyl group via alkylation using cyclopentylmethyl bromide in the presence of a base like K₂CO₃ .
- Step 3 : Attach the cyclopropylmethoxymethyl moiety via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or THF) to enhance yield .
Critical Parameters : Monitor reaction temperature (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for alkylation steps) to minimize side products .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use - and -NMR to confirm substituent positions (e.g., cyclopentylmethyl protons at δ 1.5–2.0 ppm; pyrazolo ring carbons at 140–160 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI+ ionization to verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~330) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous pyrazolo-pyridines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo-pyridines inhibiting phosphodiesterases or adenosine receptors) .
- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions, focusing on the cyclopropylmethoxy group’s role in hydrophobic binding .
- In Vitro Assays : Test inhibition constants (Kᵢ) via fluorescence polarization (e.g., PDE4B inhibition) or radioligand displacement (e.g., -cAMP binding) .
Data Interpretation : Correlate substituent bulk (cyclopentyl vs. cyclopropyl) with activity shifts using regression models .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations for kinase assays) to isolate compound-specific effects .
- Metabolite Screening : Use LC-MS/MS to identify off-target metabolites (e.g., oxidative degradation of the cyclopropyl group) that may confound results .
- Structural Analogs : Synthesize and test derivatives lacking the cyclopropylmethoxy group to determine its contribution to activity .
Q. How can in vivo pharmacokinetics be optimized for this compound?
- Methodological Answer :
- LogP Adjustment : Modify the cyclopropylmethoxy group to balance lipophilicity (target LogP 2–3) using ClogP calculators .
- Prodrug Design : Esterify carboxylate groups (e.g., ethyl ester derivatives) to enhance oral bioavailability, as seen in related compounds .
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS to guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
